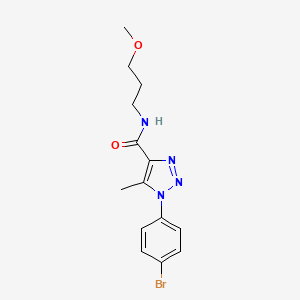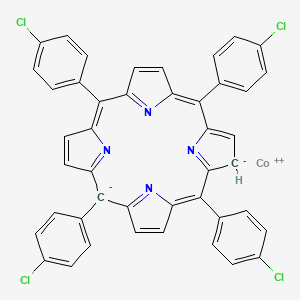
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)-2H-porphyrin-2,15-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16211(3),?1?,(1)(1)1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide is a complex cobalt-based coordination compound This compound is characterized by its unique structure, which includes multiple chlorophenyl groups and a tetraazapentacyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide typically involves the coordination of cobalt(2+) ions with a pre-synthesized ligand containing the tetraazapentacyclo framework and chlorophenyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure proper coordination.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, including the preparation of the ligand, purification, and subsequent coordination with cobalt(2+) ions. The process may require specialized equipment to maintain the required reaction conditions and to ensure the purity of the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and potentially altering the compound’s properties.
Reduction: Reduction reactions can revert the oxidized cobalt center back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more of the chlorophenyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(3+) complexes, while substitution reactions can yield a variety of new coordination compounds with different ligands.
科学的研究の応用
The compound ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic and magnetic properties.
作用機序
The mechanism by which ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide exerts its effects involves coordination with target molecules. The cobalt center can interact with various biological and chemical targets, facilitating electron transfer reactions and altering the activity of enzymes and other proteins. The chlorophenyl groups and tetraazapentacyclo framework provide additional binding sites, enhancing the compound’s specificity and efficacy.
類似化合物との比較
Similar Compounds
Cobalt(2+) complexes with different ligands: These include compounds where the chlorophenyl groups are replaced with other aromatic or aliphatic groups.
Other tetraazapentacyclo compounds: These compounds have similar frameworks but different metal centers or substituents.
Uniqueness
The uniqueness of ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide lies in its specific combination of cobalt(2+) with the tetraazapentacyclo framework and chlorophenyl groups. This combination imparts unique electronic, magnetic, and chemical properties, making it particularly useful in applications requiring high specificity and reactivity.
特性
分子式 |
C44H24Cl4CoN4 |
|---|---|
分子量 |
809.4 g/mol |
IUPAC名 |
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H24Cl4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChIキー |
PKXISVDTMYNEGS-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)Cl)C=C5)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


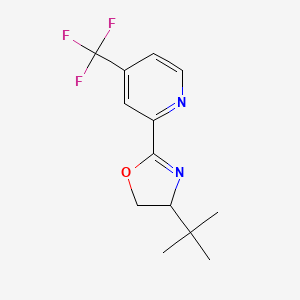
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12503078.png)
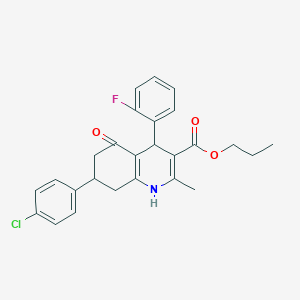
![7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid](/img/structure/B12503084.png)

![N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide](/img/structure/B12503092.png)
![Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503095.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide](/img/structure/B12503108.png)
![(4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B12503112.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503116.png)
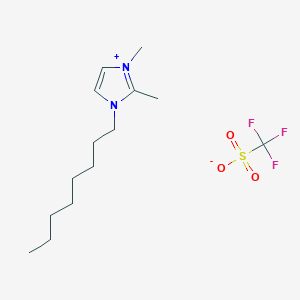
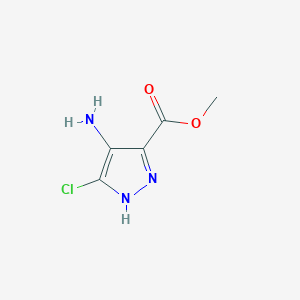
![N-(2-fluorobenzyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12503127.png)
